Target Engagement Profile: PDE2 vs. nAChR Selectivity
The regioisomeric substitution pattern fundamentally alters the compound's biological target profile. 2-(Piperidin-2-yl)pyridine demonstrates measurable inhibition of cGMP phosphodiesterase PDE2 from guinea pig, with an IC50 range reported between 120-290 nM [1]. In stark contrast, the 3-regioisomer, 3-(piperidin-2-yl)pyridine (anabasine), exhibits no notable PDE2 activity in this assay but instead functions as an agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) with a binding affinity (Ki) of 92 nM in human tissue [2]. This direct, cross-study comparison highlights the target-switching effect of a single pyridine nitrogen positional shift.
| Evidence Dimension | In vitro target engagement (PDE2 IC50) |
|---|---|
| Target Compound Data | IC50 = 120-290 nM (range) |
| Comparator Or Baseline | 3-(piperidin-2-yl)pyridine (Anabasine) |
| Quantified Difference | No reported inhibition of PDE2 by anabasine in this assay system |
| Conditions | Inhibition of cGMP phosphodiesterase PDE 2 from guinea pig [1] |
Why This Matters
This data confirms that selecting the correct regioisomer is critical for targeting the PDE2 enzyme versus the nAChR pathway, preventing off-target effects and project failure.
- [1] BindingDB. Assay Summary for ChEMBL_154260 (CHEMBL765558): Inhibition of cGMP PDE 2 from guinea pig. 2025. View Source
- [2] BindingDB. Entry BDBM50026461: (+-)-anabasine binding affinity for Neuronal acetylcholine receptor subunit alpha-4. 2025. View Source
